molecular formula C20H21N3O3S2 B2794288 N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 397280-49-8

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2794288
CAS No.: 397280-49-8
M. Wt: 415.53
InChI Key: AKHJCAFYNPQDMG-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Biological Activity

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 2 2 cyanoethyl thio phenyl 4 pyrrolidin 1 ylsulfonyl benzamide\text{N 2 2 cyanoethyl thio phenyl 4 pyrrolidin 1 ylsulfonyl benzamide}

This structure features a pyrrolidine ring, a sulfonamide group, and a cyanoethyl side chain, which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in cancer progression and inflammation. For instance, derivatives with similar structures have demonstrated inhibitory effects on BRAF(V600E) and EGFR, which are critical in cancer signaling pathways .
  • Antimicrobial Properties : Some pyrazole derivatives exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting growth through various mechanisms . This suggests that the compound may possess similar properties.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups often display anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

  • Substituent Variations : The presence of electron-withdrawing groups (like cyano or sulfonyl groups) enhances the potency against specific targets.
  • Ring Modifications : Alterations to the pyrrolidine ring can significantly impact the compound's affinity for its biological targets .

Case Studies

Several studies have investigated compounds related to this compound:

  • Antitumor Activity : A study on pyrazole derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect, enhancing cytotoxicity .
  • Antimicrobial Testing : In vitro assays revealed that similar sulfonamide-containing compounds exhibited moderate to excellent antifungal activity against various phytopathogenic fungi. This suggests potential applications in treating infections caused by resistant strains .
  • Inflammation Models : Research indicated that derivatives with similar structures effectively reduced inflammation markers in endotoxin-induced models, supporting their use as anti-inflammatory agents .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAntitumorInhibition of BRAF(V600E)
Compound BAntimicrobialDisruption of cell membrane
Compound CAnti-inflammatoryInhibition of NO production

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityComments
Cyano GroupIncreased potencyEnhances binding affinity
Sulfonamide GroupAnti-inflammatory propertiesReduces cytokine release
Pyrrolidine RingEssential for activityMaintains structural integrity

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c21-12-5-15-27-19-7-2-1-6-18(19)22-20(24)16-8-10-17(11-9-16)28(25,26)23-13-3-4-14-23/h1-2,6-11H,3-5,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHJCAFYNPQDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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